Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring and a phenylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate typically involves the reaction of 2-phenylpropanoic acid with piperidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The detailed synthetic route can vary, but it generally includes steps such as:
Esterification: Reacting 2-phenylpropanoic acid with methanol in the presence of a catalyst to form methyl 2-phenylpropanoate.
Amidation: Reacting the methyl ester with piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(2-methyl-2-phenylpropanoyl)-3-piperidinecarboxylate
- Methyl 1-(2-phenylbutanoyl)-3-piperidinecarboxylate
- Methyl 1-(2-phenylpentanoyl)-3-piperidinecarboxylate
Uniqueness
Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenylpropanoyl group makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H21NO3 |
---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
methyl 1-(2-phenylpropanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-12(13-7-4-3-5-8-13)15(18)17-10-6-9-14(11-17)16(19)20-2/h3-5,7-8,12,14H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
FRYYVRJKOVKQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCC(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.